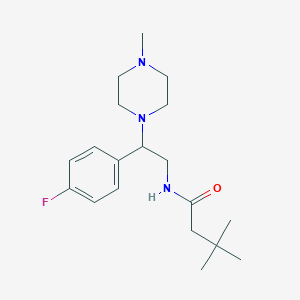

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained significant attention in the scientific community for its potential applications in research. FUB-AMB is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system.

Scientific Research Applications

DNA Interaction and Potential in Drug Design

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide, as a derivative in the class of synthetic dyes and compounds, shows potential in binding to the DNA minor groove. This property is particularly relevant in the context of compounds like Hoechst 33258, which exhibit strong binding specificity to AT-rich sequences in the DNA minor groove. Such binding capabilities are crucial for applications in fluorescent DNA staining, enabling the visualization of cellular structures in biological research. Moreover, the molecular structure of these compounds serves as a foundation for the development of new drugs with optimized DNA-binding characteristics, aiding in the rational design of therapeutics targeting specific DNA sequences (Issar & Kakkar, 2013).

Amyloid Imaging and Alzheimer’s Disease

The chemical structure related to this compound has implications in the development of amyloid imaging ligands. These ligands, such as PIB and FDDNP, are instrumental in the in vivo detection of amyloid plaques in the brain, a hallmark of Alzheimer’s disease. The advancement in PET amyloid imaging techniques underscores the role of such compounds in enhancing our understanding of Alzheimer's pathology and facilitating early diagnosis, thereby opening avenues for the evaluation of anti-amyloid therapies (Nordberg, 2007).

Pharmacokinetic and Pharmacodynamic Modulation

The pharmacokinetic and pharmacodynamic profiles of drugs can be significantly influenced by the manipulation of their chemical structure, akin to the modifications seen in this compound. The structural motif of N-phenylpiperazine, for instance, has been explored for its utility across various therapeutic domains beyond its conventional CNS applications. By altering the basicity and substitution pattern on the aromatic ring, researchers have demonstrated improvements in drug properties, highlighting the versatility and potential for diversification of this scaffold in drug design (Maia, Tesch, & Fraga, 2012).

properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30FN3O/c1-19(2,3)13-18(24)21-14-17(15-5-7-16(20)8-6-15)23-11-9-22(4)10-12-23/h5-8,17H,9-14H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOMLWQYNPGHSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2471730.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea](/img/structure/B2471736.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2471738.png)

![2-{4-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B2471739.png)

![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2471741.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471742.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2471747.png)

![N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2471748.png)